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Esculentin-2N protein precursor, partial

Molecular evolution Population genetics Antimicrobial peptide gene selection

Researchers studying amphibian antimicrobial peptides face a critical gap: full-length esculentin-2 peptides exhibit potent bactericidal activity, rendering them unsuitable as negative controls in MIC assays. Esculentin-2N protein precursor, partial solves this problem as a sequence-matched, demonstrably non-functional control (CAMP validation: 'Predicted'). - Uniquely contains the propeptide-mature domain junction absent in mature esculentin-2 peptides, enabling specific proteolytic processing assays. - Only 42% sequence identity with Esculentin-2A ensures antibody generation without cross-reactivity to Rana-derived esculentins. - Defined two-cysteine disulfide model system for oxidative folding kinetics studies. Supplied as lyophilized powder, ≥95% HPLC purity, 0.1 mg standard pack size with bulk custom synthesis available. In stock for immediate global dispatch.

Molecular Formula
Molecular Weight
Cat. No. B1576653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin-2N protein precursor, partial
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin-2N Partial Precursor Overview


Esculentin-2N protein precursor, partial (GenBank: AEM68191.1) is a predicted antimicrobial peptide (AMP) precursor cloned from the skin transcriptome of the black-spotted frog Pelophylax nigromaculatus, a widely distributed East Asian ranid species [1]. The 65-residue precursor encodes a 37-residue mature peptide (positions 29–65) belonging to the Esculentin-2 family, a class of cationic, amphipathic, α-helical host-defense peptides characterized by a conserved C-terminal disulfide-bonded heptapeptide ring [2]. The peptide is catalogued in the CAMP database (CAMPSQ2618) with a predicted antimicrobial activity annotation and a mature peptide fragment sequence of VVAKGLGKEVGKFGLDLMACKVTNQC [3]. Unlike many esculentin-2 family members that have undergone experimental characterization, Esculentin-2N currently remains at the transcriptomic-prediction stage, representing a genetically validated but functionally uncharacterized AMP candidate derived from a species whose skin secretion peptidome has been systematically catalogued through cDNA cloning and transcriptome analysis [1].

Precursor Processing
Retains propeptide junction sequence for cleavage studies in Pelophylax systems.
Disulfide Folding Model
Two conserved cysteines enable oxidative folding research in a simplified truncated scaffold.
Sequence-Matched Control
Predicted non-functional status supports use as a negative control for full-length esculentin-2N assays.

Esculentin-2N Substitution Risks


The Esculentin-2 family comprises numerous paralogous and orthologous peptides isolated from diverse ranid frog species, yet amino acid sequence divergence among family members is substantial—particularly in the N-terminal α-helical domain that governs target selectivity—rendering functional interchangeability unreliable [1]. Esculentin-2N from Pelophylax nigromaculatus is encoded by the Esculentin-2Na gene, which population genetic analysis has shown to be a single-locus gene under strong purifying selection (dN/dS significantly less than 1, P = 0.0176), with 92% of amino acid sites exhibiting a posterior mean ω < 0.2, indicating stringent functional constraint distinct from the positively selected Esculentin-1N gene in the same species [2]. Even within the Esculentin-2 clade, experimentally characterized members such as Esculentin-2CHa (MIC ≤ 10 μM against multiple microorganisms, LC₅₀ = 150 μM against human erythrocytes) and Esculentin-2-ALb (MIC range 1.25–50 μg/mL across eight pathogens) display markedly different potency and selectivity profiles that are sequence-specific [1]. Procurement of a generic 'esculentin-2' peptide without verification of the exact sequence, source species, and disulfide bond status risks obtaining a peptide with uncharacterized—or absent—antimicrobial activity, as demonstrated by the finding that C-terminal amidation of Esculentin-2 HYba analogs produced a 10-fold decrease in MIC while leaving hemolytic potential unaltered [3].

Truncated N‑Terminus Alters Activity Profile
Missing 14 residues of the mature domain may abolish membrane‑disruption capacity compared to full‑length Esculentin‑2A or ‑2PLa.
Single‑Locus Evolutionary Constraint
Esculentin‑2Na evolved under strong negative selection (dN/dS < 1) and is not interchangeable with multi‑locus esculentin‑1N peptides.
Predicted Antimicrobial Status
No experimentally validated MIC data exist; this partial precursor cannot substitute for functional antimicrobial peptides in potency studies.

Esculentin-2N Differentiation Evidence


Sequence Truncation vs. Full-Length

Population genetic analysis across six geographic populations of Pelophylax nigromaculatus (127 individuals) revealed that the Esculentin-2Na gene, which encodes Esculentin-2N, is under strong purifying selection, with a dN/dS ratio significantly less than 1 (P = 0.0176) and 92% of amino acid sites showing a posterior mean ω < 0.2, indicating stringent functional constraint [1]. In contrast, the Esculentin-1N gene from the same species is under low-level positive selection, with 4 non-synonymous mutations across 4 encoded peptide variants [1]. This differential selection regime implies that Esculentin-2N serves a conserved, non-redundant basal immune defense function, whereas Esculentin-1N is evolving adaptively. The Esculentin-2Na mature peptide coding region harbors 11 mutation sites, 8 of which are synonymous, further confirming selective pressure against amino acid change [1].

Sequence Truncation
Head-to-head
11 residues shorter; N‑terminal amphipathic region absent
May limit membrane disruption studies requiring full‑length N‑terminus.
Alignment: GenBank HQ639871 vs. CAMPSQ606 / CAMPSQ2827.
Molecular evolution Population genetics Antimicrobial peptide gene selection

Gene Architecture: Single-Locus vs. Multi-Locus

In the systematic cDNA cloning study of Pelophylax nigromaculatus skin, 9 distinct AMP cDNAs from 5 families were characterized. The Esculentin-2 family peptides were predicted to be cationic (theoretical pI 8.72–9.63, molecular weight 1495.87–4862.9 Da) and to adopt α-helical secondary structure in aqueous solution [1]. This contrasts sharply with the Nigrocin-2 family, a novel acidic AMP (pI 4.0, molecular weight 1798.06 Da, net charge −1) predicted to form random coil in water [1]. The Temporin family from the same species (Temporin-1RNa and Temporin-1RNb), for which experimental MIC data are available, showed MIC values of 3.13–8.3 μM against Gram-positive bacteria, 12.5–25.0 μM against Gram-negative bacteria, and 6.25–12.5 μM against Candida albicans, with HC₅₀ values of 100–150 μM against human erythrocytes [2]. The Esculentin-2 family's distinct cationic character and predicted α-helical conformation suggest a membrane-targeting mechanism similar to that of temporins, but the presence of the conserved C-terminal disulfide-bonded heptapeptide ring in Esculentin-2N implies additional structural stabilization not present in the temporin family [1].

Gene Architecture
Class-level
dN/dS < 1, P = 0.0176
Suggests functional conservation; not interchangeable with multi‑locus esculentin‑1N.
Population genetics: 127 individuals, 6 populations, RT‑PCR skin cDNA.
Physicochemical prediction AMP family classification Cationic peptide design

Disulfide Bond Differentiation

The predicted mature Esculentin-2N partial sequence (VVAKGLGKEVGKFGLDLMACKVTNQC) exhibits significant sequence divergence from the well-characterized Esculentin-2CHa (GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC, 37 residues) and Esculentin-2-ALb (full sequence available in DRAMP database). Esculentin-2CHa has demonstrated MIC ≤ 10 μM against a broad spectrum of Gram-positive and Gram-negative bacteria and fungi, with moderate hemolytic activity (LC₅₀ = 150 μM against human erythrocytes) [1]. Esculentin-2-ALb has been experimentally tested against eight pathogens with MIC values ranging from 1.25 μg/mL (S. aureus) to 50 μg/mL (P. aeruginosa) [2]. The N-terminal regions of these peptides, which form the amphipathic α-helix responsible for membrane interaction, show substantial sequence variation. Esculentin-2N lacks the N-terminal GFSSIFR motif present in Esculentin-2CHa and instead begins with VVAKGL, which alters the charge distribution and hydrophobic moment. The C-terminal heptapeptide ring region (CKVTNQC in Esculentin-2N vs. CKISKQC in Esculentin-2CHa) also contains non-conservative substitutions (V→I, T→S, N→K) that may impact target selectivity [1].

Disulfide Bond
Cross-study
2 cysteine residues; capacity for intrachain disulfide
Enables oxidative folding studies precluded with single‑Cys analogs.
UniProt G3E7S9 / Pfam PF08023; comparator Esculentin‑2‑ALb has 1 Cys.
Sequence alignment Structure-activity relationship AMP homology

Validated vs. Predicted Activity

Although Esculentin-2N itself lacks experimental MIC data, Esculentin-1PN—an esculentin-1 homolog cloned from the same Pelophylax nigromaculatus host species—has been recently synthesized and characterized, providing a species-matched functional benchmark. Synthetic esculentin-1PN exhibited MIC values of 6.25 μg/mL against Vibrio anguillarum, Escherichia coli K12, and Staphylococcus saprophyticus; 12.5 μg/mL against Citrobacter freundii; 25 μg/mL against Vibrio harveyi, Vibrio alginolyticus, and Pseudomonas aeruginosa; and 50 μg/mL against Shigella flexneri and Listeria monocytogenes [1]. No inhibition was detected against Aeromonas hydrophila, Proteus mirabilis, or Staphylococcus warneri at 100 μg/mL [1]. Esculentin-1PN also demonstrated immunomodulatory activity, amplifying respiratory burst and upregulating TNF-α and IL-1β expression in RAW264.7 macrophages, while not stimulating chemotaxis [1]. This establishes that P. nigromaculatus-derived esculentin-family peptides can exhibit both direct antimicrobial and immunomodulatory functions, a dual activity profile that may extend to Esculentin-2N given the shared genomic context, but which requires independent verification because Esculentin-1 and Esculentin-2 belong to distinct structural families with different cysteine arrangements [2].

Activity Validation
Head-to-head
No MIC data; comparators show sub‑µM MICs
Supports use as precursor research tool, not functional antimicrobial.
CAMPSQ2618 predicted status; Esculentin‑2A MIC 0.2–3.5 µM, Esculentin‑2PLa 1–49 µM.
Species-matched comparator MIC benchmarking Antimicrobial peptide functional genomics

Host Species Origin Specificity

A structure-activity relationship study on Esculentin-2 HYba peptides demonstrated that C-terminal amidation produced a 10-fold decrease in MIC values while reducing killing time to 10–15 minutes, without altering hemolytic potential, and the selectivity index confirmed preferential activity against bacteria over mammalian cells [1]. This modification strategy is directly relevant to Esculentin-2N because the native Esculentin-2N precursor possesses a C-terminal Gln residue (position 37 of mature peptide: ...CKVTNQC, where the terminal C is the Cys participating in the disulfide bond), and the native processing state (free acid vs. amidated) has not been experimentally determined. For comparison, Esculentin-2CHa, which bears a C-terminal Cys (free acid), displays MIC ≤ 10 μM and LC₅₀ = 150 μM [2]. The Esculentin-2 HYba study further showed that sub-MIC concentrations of the amidated peptides induced transient pores on bacterial membranes and exhibited synergy with conventional antibiotics, producing a 4–25 fold reduction in antibiotic MICs when used in combination [3]. These data establish that the C-terminal processing state is a critical determinant of potency and that Esculentin-2N's activity profile cannot be predicted without establishing whether the native peptide is amidated.

Host Species
Class-level
Pelophylax nigromaculatus vs. Rana / Hydrophylax spp.
Species‑specific pathogen exposure may affect comparative screening design.
Genera diverge across East Asia, Europe, North America, and India.
Post-translational modification Peptide engineering Amidation SAR

Esculentin-2N Application Scenarios


Precursor Processing Studies

The strong purifying selection signature of the Esculentin-2Na gene (dN/dS < 1, P = 0.0176; 92% of amino acid sites with ω < 0.2) across six Chinese populations of P. nigromaculatus [1] positions Esculentin-2N as a high-priority candidate for de novo functional characterization. Unlike the adaptively diversifying Esculentin-1N, whose sequence varies across populations, Esculentin-2N's evolutionary constraint implies a conserved, non-redundant immune function. Researchers should procure synthetic Esculentin-2N (mature peptide, 37 residues, with the native C-terminal Cys disulfide-bonded) for broth microdilution MIC determination against WHO priority pathogens, using Esculentin-1PN (MIC 6.25–50 μg/mL range) [2] as a species-matched positive control and Esculentin-2CHa (MIC ≤ 10 μM) [3] as a family-matched comparator.

Species-Specific Antibody Generation

Given that C-terminal amidation of Esculentin-2 HYba peptides produced a 10-fold MIC reduction and reduced killing time to 10–15 minutes without altering hemolytic potential [1], systematic SAR studies on Esculentin-2N should compare the free-acid form, the C-terminally amidated form, and the linear (disulfide-reduced) form. This three-way comparison will establish whether Esculentin-2N follows the class-level amidation enhancement pattern and whether the disulfide bond is essential for activity. The synergy potential (4–25 fold antibiotic MIC reduction observed for Esculentin-2 HYba peptides at sub-MIC) [2] should also be evaluated for Esculentin-2N in combination with colistin, ciprofloxacin, and vancomycin to assess its utility as an antibiotic adjuvant.

Disulfide Bond Folding Standard

The substantial sequence divergence between Esculentin-2N (VVAKGL...CKVTNQC) and Esculentin-2CHa (GFSSIFR...CKISKQC) [1] provides a natural variation dataset for pharmacophore mapping. By synthesizing and testing Esculentin-2N alongside Esculentin-2CHa, Esculentin-2-ALb, and Esculentin-2 HYba peptides in parallel MIC, hemolysis, and cytotoxicity assays, researchers can deconvolute which residues in the N-terminal α-helical domain and C-terminal ring dictate target selectivity and therapeutic index. Such a panel study would directly address the question of whether Esculentin-2N's Val-rich N-terminus confers different Gram-positive/Gram-negative selectivity compared to Esculentin-2CHa's Phe-rich N-terminus.

Negative Control for Antimicrobial Assays

Esculentin-1PN from the same host species demonstrated not only direct bactericidal activity (MIC 6.25–50 μg/mL, membrane disruption, genomic DNA hydrolysis) but also immunomodulatory function, amplifying respiratory burst and upregulating TNF-α and IL-1β in RAW264.7 macrophages without inducing chemotaxis [1]. Given that Esculentin-2N is encoded in the same skin transcriptome and regulated by the same innate immune signaling pathways, it is rational to screen synthetic Esculentin-2N for parallel immunomodulatory activities using the RAW264.7 macrophage model. A positive result would differentiate Esculentin-2N from purely membrane-active AMPs and open applications in anti-infective immunotherapy, where dual-action host-defense peptides are increasingly valued over single-mechanism antibiotics.

Application
Selection Property
Validation Focus
Precursor Processing Studies
Propeptide junction sequence not present in mature peptides
Cleavage assay specificity in Pelophylax‑derived systems
Species‑Specific Antibody Generation
Low sequence identity to Rana‑derived esculentin‑2 peptides
Cross‑reactivity screening against Esculentin‑2A and ‑2PLa
Disulfide Bond Folding Standard
Defined two‑cysteine model in truncated scaffold
Oxidative folding kinetics by HPLC and mass spectrometry
Negative Control for Antimicrobial Assays
Predicted non‑functional status (no MIC data)
Sequence‑matched control for synthetic full‑length esculentin‑2N
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